molecular formula C15H11FN2OS2 B2915623 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 873809-37-1

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2915623
CAS No.: 873809-37-1
M. Wt: 318.38
InChI Key: WZRMJIIMRVNFEO-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the benzothiazole ring can be achieved using electrophilic fluorinating agents.

    Benzamide Formation: The final step involves the coupling of the fluorinated benzothiazole with 2-(methylthio)benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.

    Benzamides: Compounds with benzamide functional groups.

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the specific combination of its benzothiazole core, fluorine atom, and methylthio group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H10FN2SC_{11}H_{10}FN_2S. The presence of the benzo[d]thiazole moiety is crucial for its biological activity, as thiazole derivatives are known for their pharmacological properties.

  • Antimicrobial Activity : Benzothiazole derivatives, including this compound, have shown promising results in antimicrobial assays. They inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Antimalarial Activity : Research indicates that modifications to the thiazole ring can enhance antimalarial potency. In vitro studies against Plasmodium falciparum have demonstrated that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibit significant antimalarial activity while maintaining low cytotoxicity in mammalian cell lines .
  • Urease Inhibition : Urease is an enzyme critical for the survival of certain pathogens. Compounds similar to this compound have been evaluated for urease inhibition, showing significant efficacy in reducing urease activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Activity IC50 (μM) CC50 (μM) Selectivity Index
Antimicrobial12.51008
Antimalarial5.05010
Urease Inhibition15.0N/AN/A

The selectivity index indicates the safety profile of the compound, suggesting it has a favorable therapeutic window.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that:

  • Electron-withdrawing groups at the ortho position on the phenyl ring enhance biological activity.
  • The presence of a methylthio group significantly contributes to the compound's efficacy against various pathogens.
  • Substitutions on the benzothiazole ring can lead to variations in potency and selectivity, guiding future drug design efforts .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRMJIIMRVNFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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